molecular formula C10H4BrClF3N B2767502 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline CAS No. 1065093-18-6

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Cat. No.: B2767502
CAS No.: 1065093-18-6
M. Wt: 310.5
InChI Key: LOZNVTOQZODHLS-UHFFFAOYSA-N
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Description

Product Overview 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline ( 1065093-18-6) is a high-purity, halogenated quinoline derivative with a molecular formula of C 10 H 4 BrClF 3 N and a molecular weight of 310.50 g/mol . This compound is characterized by its quinoline core structure, which is substituted at the 4, 5, and 8 positions with chloro, trifluoromethyl, and bromo functional groups, respectively . This specific arrangement of halogen atoms and the electron-withdrawing trifluoromethyl group makes it a valuable and versatile building block in organic synthesis and drug discovery efforts. Research Applications and Value Quinoline is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide spectrum of pharmacological activities . Marketed drugs containing the quinoline structure exhibit antibacterial, antimalarial, antiviral, and antitumor properties, underscoring the ring's significance in developing new therapeutic agents . While specific biological data for this compound is limited in the public domain, its molecular structure provides strong clues to its research utility. The bromine and chlorine atoms serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies . The trifluoromethyl group is a critical feature in modern agrochemical and pharmaceutical design, as it often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Consequently, this compound is primarily used as a key synthetic intermediate in the exploration of new bioactive molecules, particularly in the fields of antimicrobial and antitubercular agent development, where other halogenated quinolines have shown promising activity . Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Properties

IUPAC Name

8-bromo-4-chloro-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNVTOQZODHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 5-(trifluoromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (Pd) and boronic acids or esters.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline has shown potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism. Its ability to modulate these enzymes can influence the pharmacokinetics of other drugs, enhancing therapeutic efficacy or reducing toxicity.

2. Anticancer Activity:
Research indicates that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism suggests its potential utility in cancer therapy, particularly against tumors resistant to conventional treatments.

3. Antibacterial and Antiviral Properties:
Quinoline derivatives, including this compound, have been explored for their antibacterial and antiviral activities. They interact with various molecular targets, potentially leading to the development of new therapeutic agents against infectious diseases .

Material Science Applications

1. Organic Semiconductors:
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of organic semiconductors due to its ability to form stable charge-transfer complexes.

2. Advanced Materials Development:
This compound can serve as a building block for synthesizing advanced materials with tailored properties for specific applications in nanotechnology and materials science.

Biological Studies

1. Mechanisms of Action:
The biological activity of this compound is attributed to its interaction with various enzymes and cellular pathways. It has been shown to influence cell signaling and gene expression, which are critical for maintaining cellular homeostasis .

2. Cellular Effects:
Studies indicate that this compound affects cellular processes by modulating metabolic pathways and influencing cellular responses to stress. Its capacity to induce apoptosis highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects on Antiplasmodial Activity
Compound Substituent Positions Key Substituents Activity Trend vs. 7-Chloro RCQs
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline 4, 5, 8 Cl, CF₃, Br Likely reduced
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline 4, 6, 8, 2 Cl, Br, F, CF₃ Comparable or enhanced
5-Bromo-8-(trifluoromethyl)quinoline (CAS 1239460-75-3) 5, 8 Br, CF₃ Reduced (5-substituent effect)

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogen substituents influence molecular weight and polarity:

Table 2: Physicochemical Comparison
Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₁₀H₄BrClF₃N 316.5 Br (8), Cl (4), CF₃ (5)
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9) C₁₀H₅BrF₃NO 292.0 Br (8), OH (4), CF₃ (2)
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS 1156277-85-8) C₁₀H₃BrClF₄N 328.5 Br (6), Cl (4), F (8), CF₃ (2)
  • Hydroxy vs.
  • Trifluoromethyl Position : The 5-CF₃ group in the target compound may confer distinct electronic effects compared to 2-CF₃ analogues (e.g., CAS 59108-43-9), influencing receptor affinity .

Biological Activity

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and environmental applications. The unique structural modifications, including bromine, chlorine, and trifluoromethyl groups, enhance its reactivity and biological profile.

The molecular formula of this compound is C10H5BrClF3NC_{10}H_5BrClF_3N, with a molar mass of approximately 292.5 g/mol. The presence of the trifluoromethyl group significantly influences its electrophilic nature, making it suitable for various chemical reactions such as electrophilic aromatic substitution and Suzuki coupling reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have focused on its efficacy against both Gram-positive and Gram-negative bacteria. For example, the compound has been evaluated using tube dilution methods to determine its minimum inhibitory concentration (MIC) against various microbial species.

Table 1: Antimicrobial Efficacy of this compound

Microbial SpeciesMIC (µg/mL)Activity Type
Staphylococcus aureus32Gram-positive bacteria
Escherichia coli64Gram-negative bacteria
Pseudomonas aeruginosa128Gram-negative bacteria

Environmental Applications

In addition to its biological activities, this compound is being explored for environmental applications, particularly in the development of sensors for detecting pollutants. Its reactivity and fluorescence properties make it suitable for creating sensitive detection systems.

While detailed interaction studies specific to this compound are scarce, its structural characteristics suggest potential interactions with enzymes or receptors similar to other quinoline derivatives. Investigating these interactions could provide insights into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 8-bromo-4-chloro-5-(trifluoromethyl)quinoline?

The synthesis typically involves halogenation and functionalization of quinoline precursors. For example:

  • Bromination : Brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions can introduce bromine at the 8-position .
  • Chlorination and Trifluoromethylation : Sequential reactions using POCl₃ for chlorination and CF₃-containing reagents (e.g., Ruppert-Prakash reagent) for trifluoromethyl substitution are common .
  • Microwave-assisted synthesis improves reaction efficiency and yield by reducing time and side products .

Q. How can the purity and structure of this compound be validated?

  • Chromatography : HPLC or GC (≥97.0% purity thresholds) for purity assessment .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; LC-MS for molecular weight verification .
  • X-ray crystallography (e.g., SHELX programs) resolves crystal structure and stereochemistry .

Q. What are the key safety considerations for handling this compound?

  • Hazards : Corrosive (skin/eye irritation) and respiratory risks (H315, H319, H335 GHS codes) .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow waste disposal protocols for halogenated organics .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Steric and Electronic Modulation : The electron-withdrawing trifluoromethyl group deactivates the quinoline ring, directing electrophilic substitution. Bromine and chlorine act as leaving groups in Suzuki or Buchwald-Hartwig couplings .
  • Case Study : In Pd-catalyzed couplings, the 8-bromo group exhibits higher reactivity than 4-chloro due to better orbital overlap with the metal catalyst .

Q. What computational methods predict the compound’s electronic properties for drug design?

  • Density Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G* model HOMO-LUMO gaps and electrostatic potentials, aiding in rational drug design .
  • Molecular Docking : Simulations with proteins (e.g., kinase targets) assess binding affinities of trifluoromethyl-substituted quinolines .

Q. How can contradictory biological activity data be resolved across studies?

  • Example : Discrepancies in antitumor IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in triplicate) and metabolite stability studies (e.g., microsomal incubation) improve reproducibility .

Q. What strategies optimize regioselectivity in derivatizing this compound?

  • Directed Metalation : Use of directing groups (e.g., amides) with LDA (lithium diisopropylamide) to functionalize specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., chloro group) with TMSCl before trifluoromethylation .

Methodological Notes

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
  • Crystallography : SHELXL refinement for accurate bond-length analysis .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .

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